2-Aminocyclohexane-1-carboxylic acid hydrochloride
Overview
Description
2-Aminocyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group, with the hydrochloride salt form enhancing its solubility in water. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
2-Aminocyclohexane-1-carboxylic acid hydrochloride is a sterically constrained non-coded amino acid . It is used in the synthesis of peptides, and its primary targets are peptide receptors .
Mode of Action
The compound interacts with its targets by substituting in the peptide structure. For instance, it has been used in the synthesis of analogues of arginine vasopressin (AVP), where it was introduced in position 2 or 3 . This modification is believed to enhance the stability of highly regular β-helical motifs .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific peptide it is incorporated into. For instance, when used in the synthesis of AVP analogues, it may influence the pressor, antidiuretic, and uterotonic actions of AVP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclohexanone Amination: Cyclohexanone is reacted with ammonia or an amine source to introduce the amino group.
Carboxylation: The resulting aminocyclohexane is then carboxylated using carbon dioxide or a carboxylation reagent to form the carboxylic acid group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to improve reaction yields and reduce production costs. The exact methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-Aminocyclohexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects, including its use as a building block for drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
2-Aminocyclohexane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Aminocyclohexane-1-carboxylic acid: Lacks the hydrochloride salt form, which may affect its solubility and stability.
2-Aminocyclopentane-1-carboxylic acid: Has a smaller ring structure, which can influence its reactivity and biological activity.
2-Aminocycloheptane-1-carboxylic acid: Features a larger ring structure, potentially altering its chemical and physical properties.
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
2-aminocyclohexane-1-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIOBHOEZYKCJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694333 | |
Record name | 2-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-90-3, 57266-57-6 | |
Record name | Cyclohexanecarboxylic acid, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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